Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive prodrug designed to selectively target hypoxic tumor cells. Its mechanism of action is based on its conversion into the active cytotoxic agent AQ4 under low-oxygen conditions, making it particularly effective in treating tumors that are resistant to conventional therapies. Banoxantrone has demonstrated significant efficacy when used in combination with other treatments, such as radiation and chemotherapy, leading to improved tumor response rates compared to monotherapy approaches .
Banoxantrone dihydrochloride is classified as a bioreductive drug, which means it is activated in hypoxic environments typical of many solid tumors. It is primarily used in cancer therapy due to its ability to preferentially kill cancer cells while sparing normal tissues under aerobic conditions. The compound is sourced from various chemical suppliers, including Sigma-Aldrich and Tocris Bioscience, where it is available for research purposes .
The synthesis of Banoxantrone dihydrochloride involves several steps that include the formation of its core structure followed by functionalization. Key methods include:
Banoxantrone dihydrochloride has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 517.4 g/mol. The structural features include:
The structural representation can be described using various formats:
Banoxantrone dihydrochloride undergoes several important chemical reactions:
The primary product formed from these reactions is AQ4, which intercalates into DNA and inhibits topoisomerase II, leading to cell death .
The mechanism of action for Banoxantrone dihydrochloride involves its activation in hypoxic tumor environments:
This dual-action mechanism allows Banoxantrone to effectively target both hypoxic and oxygenated tumor cells when used in conjunction with other therapies like radiation or chemotherapy .
Banoxantrone dihydrochloride exhibits several notable physical and chemical properties:
The compound has a high purity level (≥98% as determined by HPLC), ensuring its suitability for laboratory research applications .
Banoxantrone dihydrochloride has several important applications in scientific research:
Banoxantrone dihydrochloride (chemical name: 1,4-Bis[[2-(dimethyloxidoamino)ethyl]amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride), also known as AQ4N dihydrochloride, is a synthetically modified anthraquinone derivative with the molecular formula C22H30Cl2N4O6 and a molecular weight of 517.40 Da [1] [9] [10]. The compound is registered under CAS number 252979-56-9 and features a distinctive anthracenedione core with two tertiary amine N-oxide side chains that confer unique redox properties [10]. Its structure contains planar anthraquinone rings that facilitate DNA intercalation in its activated form, while the dihydrochloride salt form enhances aqueous solubility (38.65 mM in water) [10]. The presence of two hydroxyl groups at positions 5 and 8 contributes to its electron transfer capabilities, essential for bioreductive activation [1] [4]. Spectroscopic characterization reveals strong absorbance in the visible spectrum, contributing to its dark blue to black appearance in solid form [10].
Table 1: Structural and Physicochemical Properties of Banoxantrone Dihydrochloride
Property | Value/Description |
---|---|
IUPAC Name | 1,4-Bis[[2-(dimethyloxidoamino)ethyl]amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride |
Molecular Formula | C22H30Cl2N4O6 |
Molecular Weight | 517.40 Da |
CAS Number | 252979-56-9 |
Appearance | Dark blue to black solid |
Solubility (H2O) | 20 mg/mL (38.65 mM) |
Storage Conditions | -20°C, protected from light under nitrogen |
Banoxantrone dihydrochloride functions as a bioreductive prodrug that undergoes selective enzymatic activation exclusively under hypoxic conditions (typically <1% O2), a hallmark feature of solid tumor microenvironments [1] [2] [10]. This activation involves a two-step, irreversible reduction process catalyzed by cytochrome P450 (CYP450) isoforms and inducible nitric oxide synthase (iNOS), resulting in the loss of both N-oxide groups [5] [10]. The final reduction product, AQ4, is a potent DNA-binding agent with high affinity for the DNA-topoisomerase II complex [1] [10].
The reduction mechanism proceeds via a stable mono-N-oxide intermediate (AQ4M), culminating in the formation of AQ4, a tertiary amine exhibiting approximately 100-fold greater cytotoxicity than the parent prodrug [10]. Thermodynamically, the reduction potential of banoxantrone (-375 mV) favors enzymatic reduction only below 0.1% oxygen tension, preventing premature activation in normoxic tissues [2]. Notably, iNOS-mediated activation is particularly efficient in hypoxic tumor regions, where enzyme expression is frequently upregulated [5]. Once formed, AQ4 intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, generating persistent DNA double-strand breaks that trigger cell cycle arrest and apoptosis [1] [10].
Table 2: Enzymatic Activation Pathways of Banoxantrone Dihydrochloride
Activation Parameter | Characteristics |
---|---|
Primary Reductases | Cytochrome P450 (CYP450), Inducible Nitric Oxide Synthase (iNOS) |
Oxygen Dependency | Activation requires <0.1% O2 (severe hypoxia/anoxia) |
Reduction Steps | Two sequential 2-electron reductions: AQ4N → AQ4M → AQ4 |
Key Cytotoxic Metabolite | AQ4 (potent topoisomerase II inhibitor) |
Activation Half-life | 0.64–0.83 hours in hypoxic microenvironments |
DNA Binding Affinity (AQ4) | Kd = 10-7–10-8 M (high-affinity intercalation) |
Banoxantrone dihydrochloride belongs to the anthraquinone chemotype but exhibits distinct pharmacological behavior compared to conventional anthraquinone-based chemotherapeutics. Unlike doxorubicin (a non-selective DNA intercalator) or mitoxantrone (a direct topoisomerase II inhibitor), banoxantrone itself shows negligible cytotoxicity in normoxic cells (IC50 >100 μM across 60 tumor cell lines) [3] [10]. This inertness under physiological oxygenation constitutes a fundamental mechanistic divergence, as its activity depends entirely on enzymatic conversion within pathological hypoxic niches [1] [6].
Structurally, banoxantrone shares mitoxantrone’s anthracenedione core but features N-oxide modifications on both side-chain tertiary amines instead of hydroxyl groups [1] [9]. This design converts the molecule into a redox-sensitive "pro-inhibitor" with a dramatically altered pharmacological profile. In contrast to doxorubicin, which readily penetrates all cells and causes dose-limiting cardiotoxicity, banoxantrone’s activation is spatially confined to hypoxic zones, potentially reducing systemic toxicity [6] [8]. However, its bioreductive activation also introduces metabolic dependencies – tumors lacking sufficient reductase expression (CYP450 or iNOS) show resistance, a limitation not observed with non-prodrug anthraquinones [5] [10].
In combinatorial therapies, banoxantrone demonstrates synergistic interactions with radiation and chemotherapy that differ from conventional anthraquinones. While doxorubicin radiosensitizes oxygenated cells, banoxantrone specifically targets radioresistant hypoxic fractions that survive initial radiation exposure [5] [10]. Subsequent reoxygenation of these compartments then triggers cytotoxicity from activated AQ4, creating a temporal synergy not achievable with non-bioreductive analogs [1] [6].
Table 3: Comparative Analysis of Banoxantrone Dihydrochloride and Analogous Anthraquinone Derivatives
Property | Banoxantrone Dihydrochloride | Mitoxantrone | Doxorubicin |
---|---|---|---|
Activation Requirement | Hypoxia-dependent bioreduction | None (active compound) | None (active compound) |
Prodrug Design | Bis-N-oxide prodrug (AQ4N) | No | No |
Normoxic IC50 | >100 µM (inactive) | 0.01–0.1 µM (highly cytotoxic) | 0.02–0.5 µM (highly cytotoxic) |
Hypoxic Selectivity | 8–100 fold increase in cytotoxicity under hypoxia | Minimal selectivity | Minimal selectivity |
Primary Target | Topoisomerase II (via AQ4 metabolite) | Topoisomerase II | DNA intercalation/Topoisomerase II |
Redox Cycling Potential | None (irreversible activation) | Moderate | High (generates reactive oxygen species) |
Note: IC50 values represent typical in vitro cytotoxicity ranges across human cancer cell lines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7